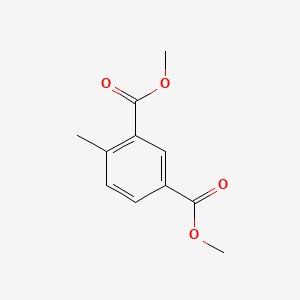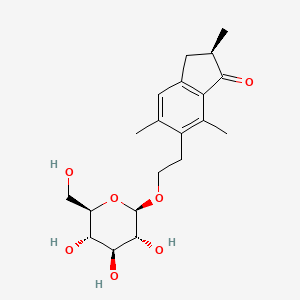
4-メチルイソフタル酸ジメチル
概要
説明
Dimethyl 4-methylisophthalate is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for Dimethyl 4-methylisophthalate is1S/C11H12O4/c1-7-4-5-8 (10 (12)14-2)6-9 (7)11 (13)15-3/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Dimethyl 4-methylisophthalate is a white solid . It has a molecular weight of 208.21 . The InChI code provides further information about its molecular structure .科学的研究の応用
ポリエステル樹脂の製造
4-メチルイソフタル酸ジメチルは、ポリエステルの合成における重要な中間体です。特に、透明性と構造強度が向上した高品質の繊維やポリエステルフィルムの製造に重要です。 この化合物は、PET(ポリエチレンテレフタレート)の透明性を変化させ、PET樹脂の融点を下げることで、フィルム、ボトル、その他の製品への加工に適した状態にします .
セルロースエステルの可塑剤
可塑剤として、4-メチルイソフタル酸ジメチルは、プラスチックの柔軟性と弾性を高めます。 これは、フィルムやコーティングなどの製品に使用されるセルロースアセテートなどのセルロースエステルの可塑剤として一般的に使用されます .
医薬品用途の中間体
純度が高いため、4-メチルイソフタル酸ジメチルは、医薬品用途の中間体として役立ちます。 その化学構造により、さまざまな医薬品化合物の合成に使用できます .
エンジニアリングプラスチック
エンジニアリングプラスチックの分野では、4-メチルイソフタル酸ジメチルは、高い熱安定性や機械的強度などの特定の性能特性を必要とする材料の製造に貢献しています .
エステル交換反応
この化合物は、エステル交換反応で使用され、エチレングリコールと反応して高分子量のポリエステル繊維を生成します。 この反応は、さまざまな種類の繊維を製造するための繊維産業において基本的です .
コーティング、インク、接着剤
4-メチルイソフタル酸ジメチルは、コーティング、インク、接着剤の配合に幅広く使用されています。 その独自の特性により、これらの製品の性能と耐久性が向上します .
PET樹脂の改質剤
PET樹脂の改質剤として機能し、より広い温度範囲と加工条件でPETを使用できるようにします。 これにより、PETはさまざまな製造プロセスでより汎用性が高まります .
材料科学の研究
この化合物は、材料科学の研究対象でもあり、科学者は、高度な用途のために所望の特性を持つ新しい材料を作成する際の可能性を探っています .
作用機序
Target of Action
Dimethyl 4-methylisophthalate (DM4M) is a derivative of dimethyl isophthalate, a significant organic compound commonly used as a plasticizer in plastic production Similar compounds like dimethyl fumarate (dmf) are known to target nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways .
Mode of Action
Dmf, a related compound, is believed to interact with its targets leading to an anti-inflammatory immune response due to type ii myeloid cell and th2 cell differentiation and neuroprotection
Biochemical Pathways
Phthalates, a group of compounds to which dm4m belongs, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway of a related compound, dimethyl phthalate (DMP), involves its metabolism by cyanobacterial species . Similar pathways might be involved in the metabolism of DM4M.
Pharmacokinetics
It’s known that after oral intake, dmf is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine
Result of Action
Dmf is known to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier
Action Environment
Environmental factors can influence the action, efficacy, and stability of DM4M. For instance, phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . These environmental factors might influence the action of DM4M.
Safety and Hazards
生化学分析
Biochemical Properties
Dimethyl 4-methylisophthalate plays a significant role in biochemical reactions, particularly in the modification of structural integrity of plastics such as polyethylene terephthalate (PET). It interacts with various enzymes and proteins, including esterases that catalyze the hydrolysis of ester bonds. The interaction with esterases leads to the formation of monomethyl isophthalate and isophthalate, which are further metabolized by other enzymes such as isophthalate 3,4-dioxygenase . These interactions are crucial for the degradation and recycling of plastic materials.
Cellular Effects
Dimethyl 4-methylisophthalate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt pro-survival and inflammatory pathways, leading to reduced ATP levels and apoptosis in certain cell types . This compound also impacts the NRF2 antioxidant circuit, which plays a role in cellular defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, Dimethyl 4-methylisophthalate exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the activity of certain enzymes involved in inflammatory pathways, such as NF-κB, thereby reducing inflammation and promoting apoptosis in leukemic cells . Additionally, it activates the NRF2 pathway, leading to increased expression of antioxidant genes and enhanced cellular protection against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 4-methylisophthalate change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to Dimethyl 4-methylisophthalate has been shown to affect cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Dimethyl 4-methylisophthalate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects, including apoptosis and disruption of cellular metabolism . Threshold effects have been observed, where certain dosages result in significant changes in cellular and molecular processes.
Metabolic Pathways
Dimethyl 4-methylisophthalate is involved in several metabolic pathways. It is metabolized by esterases to form monomethyl isophthalate and isophthalate, which are further degraded by enzymes such as isophthalate 3,4-dioxygenase . These metabolic pathways are essential for the breakdown and recycling of the compound in biological systems.
Transport and Distribution
Within cells and tissues, Dimethyl 4-methylisophthalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
Dimethyl 4-methylisophthalate is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its activity and function within cells.
特性
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23038-61-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dinaphtho[8,1,2-abc:8',1',2'-jkl]coronene](/img/structure/B1607037.png)







![7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/no-structure.png)